Famciclovir - 104227-87-4

Famciclovir

Catalog Number: EVT-268046
CAS Number: 104227-87-4
Molecular Formula: C14H19N5O4
Molecular Weight: 321.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Famciclovir is a guanosine nucleoside analogue, specifically classified as a prodrug of penciclovir. [, ] Famciclovir itself is inactive, but it is readily converted to penciclovir in vivo, which is the active antiviral agent. [, ] In scientific research, famciclovir is primarily utilized for its ability to suppress the replication of herpesviruses, including varicella-zoster virus (VZV) and herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). [, , ] This makes it a valuable tool for investigating the pathogenesis of these viruses, as well as for evaluating its potential in managing viral infections in various animal models. [, , , ]

Penciclovir

Compound Description: Penciclovir is a guanosine nucleoside analogue with potent and selective antiviral activity against herpesviruses, including herpes simplex virus types 1 and 2 (HSV-1, HSV-2), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV) [, , ]. Penciclovir itself is a prodrug that requires activation by viral thymidine kinase, which converts it to penciclovir monophosphate [, ]. This active metabolite then inhibits viral DNA polymerase, thereby halting viral replication [16-19].

Relevance: Penciclovir is the primary active metabolite of Famciclovir [, , , , , ]. Following oral administration of Famciclovir, penciclovir is rapidly generated and reaches clinically relevant concentrations in the bloodstream, exerting its antiviral effects against herpesviruses.

Acyclovir

Compound Description: Acyclovir is a synthetic purine nucleoside analogue with antiviral activity against herpesviruses, including HSV-1, HSV-2, and VZV [, , , , ]. Similar to penciclovir, acyclovir also requires activation by viral thymidine kinase [, ].

Relevance: Acyclovir is another antiviral agent commonly used in the treatment of herpesvirus infections. Numerous studies have compared the efficacy and safety of Famciclovir to acyclovir in treating conditions like herpes zoster and genital herpes [, , , , ]. While both drugs share a similar mechanism of action, Famciclovir offers advantages like improved oral bioavailability and less frequent dosing [, , , ].

Valacyclovir

Compound Description: Valacyclovir is the L-valyl ester prodrug of acyclovir, designed to enhance the oral bioavailability of acyclovir [, ]. Once absorbed, valacyclovir is rapidly converted to acyclovir in the body.

Relevance: Valacyclovir, like Acyclovir, is also used for treating herpesvirus infections and has been directly compared with Famciclovir in several studies investigating their efficacy and safety profiles in suppressing genital herpes [, ]. These studies highlight the ongoing efforts to identify the most effective and convenient treatment options for managing herpesvirus infections.

Lamivudine

Compound Description: Lamivudine is a nucleoside analogue reverse transcriptase inhibitor (NRTI) primarily used in the treatment of chronic hepatitis B (HBV) infection []. It acts by inhibiting the reverse transcriptase enzyme of HBV, thereby suppressing viral replication.

Relevance: Lamivudine is another antiviral drug investigated in the context of treating HBV infections after liver transplantation. A study directly compared Famciclovir to Lamivudine in the long-term management of HBV infection post-transplantation []. The findings indicated that Lamivudine demonstrated superior antiviral activity compared to Famciclovir, even in patients who received prior Famciclovir treatment [].

Monoacetyl-6-deoxy-penciclovir

Compound Description: Monoacetyl-6-deoxy-penciclovir is a chiral intermediate metabolite formed during the conversion of Famciclovir to Penciclovir [].

Relevance: The identification of Monoacetyl-6-deoxy-penciclovir as a metabolite of Famciclovir provides insights into the metabolic pathway of Famciclovir in humans []. Understanding the metabolic conversion process is crucial for optimizing drug efficacy and safety.

Monoacetyl-penciclovir

Compound Description: Monoacetyl-penciclovir is another chiral intermediate metabolite produced during the conversion of Famciclovir to Penciclovir [].

Relevance: Similar to Monoacetyl-6-deoxy-penciclovir, the presence of Monoacetyl-penciclovir as a metabolite underscores the complexity of Famciclovir's metabolic transformation into its active form, Penciclovir, in the body [].

Synthesis Analysis

Methods and Technical Details

The synthesis of famciclovir can be achieved through several methods, with one notable approach involving the chlorination of guanine followed by a series of reactions including an optimized Mitsunobu reaction for coupling with diethyl malonate. This is followed by hydrogenation, reduction, and esterification steps to yield famciclovir .

A more detailed synthetic route involves five main steps:

  1. Preparation of diethyl 2-[2-(2-amino-6-chloro-9H-purine-9-yl)-ethyl]-1,3-malonate.
  2. Conversion to 2-[2-(2-amino-6-chloro-9H-purine-9-yl)-ethyl]-1,3-propanediol.
  3. Reduction to yield the desired alcohol.
  4. Hydrogenation under controlled conditions.
  5. Crystallization to purify the final product.
Molecular Structure Analysis

Structure and Data

Famciclovir has the molecular formula C_14H_19ClN_6O_4 and a molecular weight of approximately 358.79 g/mol. The structure consists of a purine base with a chloro substituent at the 6-position and two acetyl groups attached to the hydroxyl group at the 6-position .

The structural representation can be summarized as follows:

  • Chemical Structure:
    • Contains a purine ring system.
    • Acetyl groups enhance solubility and bioavailability.
Chemical Reactions Analysis

Reactions and Technical Details

Famciclovir undergoes several important chemical reactions during its synthesis:

  1. Chlorination: The introduction of chlorine into the guanine structure allows for subsequent reactions that modify its properties.
  2. Condensation Reactions: These reactions are crucial for forming the final structure by linking various functional groups.
  3. Hydrogenation: This step reduces double bonds in specific precursors to yield saturated compounds necessary for further transformations.
  4. Esterification: The formation of ester bonds during synthesis enhances stability and solubility.

These reactions are carefully controlled to minimize side products and maximize yields .

Mechanism of Action

Process and Data

Famciclovir exerts its antiviral effects through conversion to penciclovir, which is then phosphorylated by viral thymidine kinase into its monophosphate form. This monophosphate is further converted into diphosphate and then triphosphate forms by cellular kinases. The triphosphate form inhibits viral DNA polymerase, effectively blocking viral DNA replication .

Key Mechanism Steps:

  1. Conversion to Penciclovir: Rapidly occurs after oral administration.
  2. Phosphorylation: Viral enzymes convert penciclovir into active forms.
  3. Inhibition of DNA Polymerase: Prevents viral replication.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water and organic solvents such as methanol and ethanol.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light.
  • pH Range: Optimal stability at neutral pH.

Relevant Data

Famciclovir has a melting point around 140–144 °C . Its chemical stability makes it suitable for pharmaceutical formulations.

Applications

Scientific Uses

Famciclovir is primarily used in clinical settings for:

  • Treatment of herpes simplex virus infections (both type 1 and type 2).
  • Management of herpes zoster (shingles).
  • Chronic suppression of recurrent herpes infections.

Additionally, famciclovir has been studied for potential applications in other viral infections due to its mechanism of action against viral DNA polymerases .

Mechanisms of Antiviral Action

Prodrug Activation Pathways and Enzymatic Conversion to Penciclovir

Famciclovir is a diacetyl ester prodrug designed to overcome the poor oral bioavailability of its active metabolite, penciclovir. Following oral administration, famciclovir undergoes rapid and sequential biotransformation via three enzymatic pathways [1] [4]. First, intestinal esterases cleave one acetate group, forming the intermediate metabolite 6-deoxy-penciclovir. This compound then undergoes oxidation via hepatic aldehyde oxidase at position 6 of the purine ring, yielding 6-oxo-penciclovir. Finally, dipeptidyl peptidase IV (DPP-IV) catalyzes the hydrolysis of the remaining acetate group, producing the bioactive antiviral compound penciclovir [2] [8].

This activation cascade results in a penciclovir bioavailability of 77% – significantly higher than the 5-10% observed with direct oral penciclovir administration [8]. Crucially, the hepatic first-pass metabolism is highly efficient, with minimal famciclovir (<0.1%) detectable in systemic circulation. The metabolic pathway exhibits dose-linear pharmacokinetics across the therapeutic range (125-750mg), with food delaying absorption kinetics but not affecting overall bioavailability [4] [10].

Table 1: Enzymatic Conversion Pathway of Famciclovir to Penciclovir

Metabolic StepEnzyme ResponsibleSite of MetabolismKey Metabolite Generated
DeacetylationEsterasesIntestinal mucosa6-deoxy-penciclovir
OxidationAldehyde oxidaseLiver6-oxo-penciclovir
Final hydrolysisDipeptidyl peptidase IVLiver/PlasmaPenciclovir

Intracellular Phosphorylation Dynamics of Penciclovir Triphosphate

The antiviral activity of penciclovir depends entirely on its intracellular phosphorylation to the active triphosphate form. This phosphorylation cascade is selectively initiated in virus-infected cells by the viral thymidine kinase (TK) encoded by herpes simplex virus (HSV-1, HSV-2) and varicella-zoster virus (VZV) [1] [9]. Viral TK catalyzes the initial phosphorylation step, converting penciclovir to penciclovir monophosphate. Cellular kinases (GMP kinase, pyruvate kinase, nucleoside diphosphate kinase) subsequently phosphorylate this intermediate to penciclovir diphosphate and finally to the active moiety, penciclovir triphosphate [2] [7].

The phosphorylation efficiency exhibits significant kinetic advantages:

  • Intracellular Half-life: Penciclovir triphosphate demonstrates prolonged intracellular persistence with half-lives of 10-20 hours in HSV-1 and HSV-2 infected cells, compared to 0.7-1 hour for acyclovir triphosphate [7].
  • Concentration Advantage: Penciclovir triphosphate accumulates to concentrations approximately 100-fold higher than acyclovir triphosphate in infected cells due to greater stability and more efficient phosphorylation [9].
  • Selectivity Index: The absolute dependence on viral TK for initial phosphorylation creates a selectivity index of >1,000-fold for virus-infected versus uninfected mammalian cells [3].

Table 2: Phosphorylation Kinetics Comparison: Penciclovir vs. Acyclovir

ParameterPenciclovir TriphosphateAcyclovir TriphosphateSignificance
Intracellular half-life (HSV-1)10 hours0.7 hoursProlonged antiviral effect
Intracellular half-life (HSV-2)20 hours1.0 hoursSustained suppression
Peak intracellular concentration77-100 µM0.5-1.0 µMHigher target engagement
Phosphorylation efficiency0.68 pmol/min/10⁶ cells0.21 pmol/min/10⁶ cellsFaster activation

Competitive Inhibition of Viral DNA Polymerase: Structural and Kinetic Analyses

Penciclovir triphosphate (PCV-TP) exerts its primary antiviral effect through competitive inhibition of the viral DNA polymerase. Structural analyses reveal that PCV-TP functions as a guanosine triphosphate (GTP) analog, binding to the nucleotide substrate site of the viral DNA polymerase with high specificity [1] [6]. Kinetic studies demonstrate that PCV-TP competitively inhibits deoxyguanosine triphosphate (dGTP) incorporation with an inhibitory constant (Kᵢ) of 0.03-0.08 μM for HSV-1 and HSV-2 polymerases – approximately 80-140-fold less potent than acyclovir triphosphate in enzyme binding assays [6] [9]. However, this kinetic disadvantage is offset by the significantly higher intracellular concentrations and longer half-life of PCV-TP.

Mutagenesis studies identify key polymerase residues involved in binding:

  • Binding Pocket: The acyclic side chain of PCV-TP forms hydrogen bonds with Arg163 and Tyr101 in the viral polymerase, mimicking thymidine binding geometry [6].
  • Resistance Mutations: Amino acid substitutions at polymerase residues Ala719 and Gly841 confer resistance to penciclovir by reducing drug binding affinity without compromising natural nucleotide incorporation [9].
  • Molecular Dynamics: Simulations reveal that PCV-TP induces a conformational shift in the N-terminal domain of the polymerase, stalling the translocation step of DNA synthesis [1].

Table 3: Kinetic Parameters of Viral DNA Polymerase Inhibition

ParameterHSV-1 PolymeraseHSV-2 PolymeraseVZV Polymerase
Kᵢ (competitive vs dGTP)0.08 µM0.06 µM0.12 µM
IC₅₀ (enzyme assay)0.4 µM0.9 µM1.8 µM
Binding affinity (ΔG)-9.2 kcal/mol-8.7 kcal/mol-8.1 kcal/mol
Major resistance mutationsL774M, N815SA719TG841C

Substrate Specificity and Chain Termination Mechanisms in Herpesviridae Replication

While structurally similar to acyclovir, penciclovir exhibits distinct molecular interactions with viral DNA polymerases due to its unique acyclic side chain configuration. The presence of a 3'-hydroxyl group in penciclovir's side chain (absent in acyclovir) permits limited DNA chain elongation after incorporation – a mechanism termed "pseudo-chain termination" [3] [5]. Following incorporation into the growing DNA chain, penciclovir monophosphate allows the addition of 3-5 subsequent nucleotides before causing irreversible termination. This occurs because the incorporated penciclovir distorts the primer-template alignment, inducing polymerase dissociation [9].

Substrate specificity varies across Herpesviridae:

  • HSV-1/HSV-2: DNA polymerase exhibits high affinity for PCV-TP over cellular polymerases (selectivity index >400) [5].
  • VZV: Despite structural homology, VZV polymerase incorporates penciclovir at a slower rate but with higher termination efficiency due to unique steric constraints in the active site [9].
  • TK-Deficient Strains: Herpesviruses lacking functional thymidine kinase show >1,000-fold reduced susceptibility to penciclovir, confirming the essential role of viral TK in activation [3] [9].

Table 4: Substrate Specificity and Termination Efficiency Across Herpesviruses

VirusIncorporation Efficiency (vs dGTP)Average Nucleotides Added Post-IncorporationTermination Efficiency (%)Cross-resistance with Acyclovir
HSV-11:183.2 ± 0.498.7%Complete in TK⁻ mutants
HSV-21:224.1 ± 0.797.2%Complete in TK⁻ mutants
VZV1:535.8 ± 1.292.4%Partial in pol mutants
EBV1:410>10<20%Minimal

The extended acyclic side chain (4-carbon with 3-hydroxyl branching) is essential for activity: shortening to 3-carbon eliminates anti-HSV activity, while 2-hydroxylmethyl substitution creates stereospecific activity against VZV [9]. This molecular specificity explains why penciclovir maintains activity against some acyclovir-resistant strains with altered TK substrate specificity but not against polymerase mutants [3].

Properties

CAS Number

104227-87-4

Product Name

Famciclovir

IUPAC Name

[2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)butyl] acetate

Molecular Formula

C14H19N5O4

Molecular Weight

321.33 g/mol

InChI

InChI=1S/C14H19N5O4/c1-9(20)22-6-11(7-23-10(2)21)3-4-19-8-17-12-5-16-14(15)18-13(12)19/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18)

InChI Key

GGXKWVWZWMLJEH-UHFFFAOYSA-N

SMILES

CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)COC(=O)C

Solubility

Solubility in water (25 °C): > 25% w/v initially; rapidly precipitates as sparingly soluble monohydrate (2-3% w/v)
Freely soluble in acetone, methanol; sparingly soluble in ethanol, isopropanol
1.32e+00 g/L

Synonyms

1,3-Propanediol, 2-(2-(2-amino-9H-purin-9-yl)ethyl)-, diacetate (ester)
9-(4-acetoxy-3-(acetoxymethyl)but-1-yl)-2-aminopurine
BRL 42810
BRL-42810
BRL42810
famciclovir
Famvi

Canonical SMILES

CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)COC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.